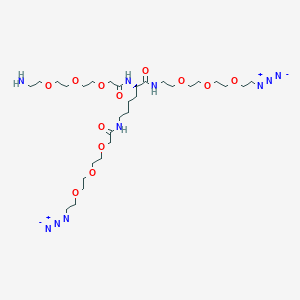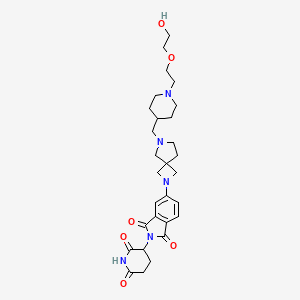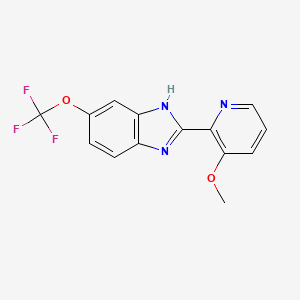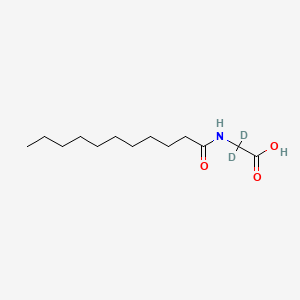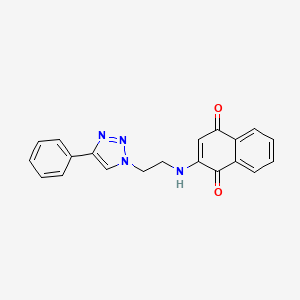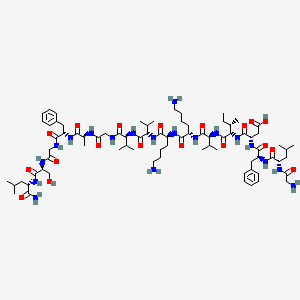
Aurein 2.5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurein 2.5 is an antimicrobial peptide derived from the skin secretions of the Australian green and golden bell frog, Litoria aurea. This peptide, with the sequence GLFDIVKKVVGAFGSL-NH2, exhibits potent antimicrobial activity against a variety of microorganisms, including bacteria and fungi . Its ability to disrupt microbial membranes makes it a promising candidate for therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aurein 2.5 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide product .
Analyse Des Réactions Chimiques
Types of Reactions: Aurein 2.5 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by:
Membrane Disruption: this compound interacts with microbial membranes, leading to their destabilization and lysis.
Helical Structure Formation: In the presence of lipid membranes, this compound adopts an alpha-helical conformation, which is crucial for its antimicrobial activity.
Common Reagents and Conditions:
Lipid Membranes: this compound interacts with lipid membranes derived from microorganisms.
Buffer Solutions: The peptide is often studied in buffer solutions to mimic physiological conditions.
Major Products Formed: The primary outcome of this compound’s interaction with microbial membranes is the formation of pores or disruptions in the membrane, leading to cell lysis and death .
Applications De Recherche Scientifique
Aurein 2.5 has a wide range of scientific research applications, including:
Antimicrobial Research: Its potent activity against bacteria and fungi makes it a valuable tool for studying antimicrobial mechanisms and developing new antibiotics.
Biophysical Studies: this compound is used to investigate peptide-membrane interactions and the structural dynamics of antimicrobial peptides.
Medical Applications: Due to its antimicrobial properties, this compound is being explored as a potential therapeutic agent for treating infections, particularly those caused by drug-resistant microorganisms.
Industrial Applications: The peptide’s ability to disrupt microbial membranes can be harnessed in various industrial processes, such as food preservation and water treatment.
Mécanisme D'action
Aurein 2.5 exerts its antimicrobial effects through a membranolytic mechanism. The peptide interacts with the lipid components of microbial membranes, adopting an alpha-helical structure that allows it to insert into the membrane. This interaction leads to the formation of pores or disruptions in the membrane, resulting in cell lysis and death . The peptide’s cationic nature and amphipathic structure are key factors in its ability to target and disrupt microbial membranes .
Comparaison Avec Des Composés Similaires
Aurein 2.5 is part of a larger family of antimicrobial peptides that share similar structural and functional characteristics. Some of the similar compounds include:
Melittin: A peptide from bee venom that disrupts cell membranes and has potent antimicrobial properties.
Uniqueness of this compound: While this compound shares structural similarities with other antimicrobial peptides, its specific amino acid sequence and membrane interaction dynamics confer unique properties. For example, this compound has been shown to have a distinct spectrum of activity and potency compared to temporin L, despite their similar conformations .
Propriétés
Formule moléculaire |
C79H129N19O19 |
|---|---|
Poids moléculaire |
1649.0 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H129N19O19/c1-14-47(12)66(98-74(112)57(37-62(103)104)94-73(111)56(36-50-27-19-16-20-28-50)93-72(110)54(34-43(4)5)87-59(100)38-82)79(117)97-64(45(8)9)77(115)90-51(29-21-23-31-80)70(108)89-52(30-22-24-32-81)71(109)95-65(46(10)11)78(116)96-63(44(6)7)76(114)85-39-60(101)86-48(13)68(106)92-55(35-49-25-17-15-18-26-49)69(107)84-40-61(102)88-58(41-99)75(113)91-53(67(83)105)33-42(2)3/h15-20,25-28,42-48,51-58,63-66,99H,14,21-24,29-41,80-82H2,1-13H3,(H2,83,105)(H,84,107)(H,85,114)(H,86,101)(H,87,100)(H,88,102)(H,89,108)(H,90,115)(H,91,113)(H,92,106)(H,93,110)(H,94,111)(H,95,109)(H,96,116)(H,97,117)(H,98,112)(H,103,104)/t47-,48-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1 |
Clé InChI |
IWQLCLFYFFHMGQ-XIFPNSEASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

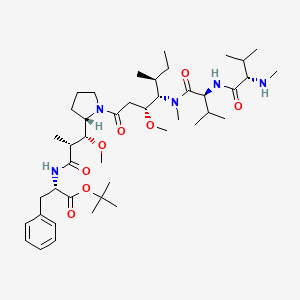
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
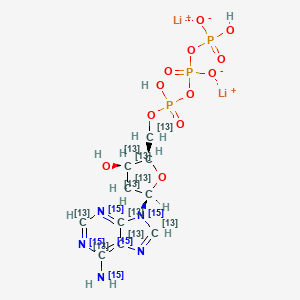
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
